molecular formula C19H26N8O2S B15118944 4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole

4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole

Cat. No.: B15118944
M. Wt: 430.5 g/mol
InChI Key: MIXSKDKBLPBDNO-UHFFFAOYSA-N
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Description

4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a triazolo-pyridazinyl group, an octahydropyrrolo-pyrrol group, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolo-pyridazinyl core, followed by the construction of the octahydropyrrolo-pyrrol moiety, and finally the attachment of the imidazole ring. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and the triazolo-pyridazinyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazinyl group and the imidazole ring are key functional groups that contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazinyl derivatives and imidazole-containing molecules. Compared to these compounds, 4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:

  • 3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
  • Octahydropyrrolo[3,4-c]pyrrole derivatives
  • Imidazole-based compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H26N8O2S

Molecular Weight

430.5 g/mol

IUPAC Name

3-ethyl-6-[5-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C19H26N8O2S/c1-4-16-21-22-17-5-6-18(23-27(16)17)24-7-14-9-26(10-15(14)8-24)30(28,29)19-11-25(12-20-19)13(2)3/h5-6,11-15H,4,7-10H2,1-3H3

InChI Key

MIXSKDKBLPBDNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CN(C=N5)C(C)C

Origin of Product

United States

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